![molecular formula C8H9N5O4 B4327900 methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B4327900.png)
methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate
Overview
Description
Methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown great potential in various applications, including medicinal chemistry, agricultural chemistry, and material science. In
Mechanism of Action
The mechanism of action of methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate varies depending on its application. In medicinal chemistry, this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In agricultural chemistry, methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate inhibits the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. In material science, this compound is used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and electrical conductivity.
Biochemical and Physiological Effects:
Methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate has been shown to have various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. In agricultural chemistry, this compound has been shown to be effective against a wide range of weeds and has low toxicity to non-target organisms. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and electrical conductivity.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate in lab experiments include its high purity, stability, and low toxicity. This compound is easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the study of methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate. In medicinal chemistry, further studies are needed to explore the potential of this compound as an anti-cancer agent. In agricultural chemistry, further studies are needed to optimize the use of this compound as a herbicide and to develop new herbicides based on its structure. In material science, further studies are needed to explore the potential of this compound as a building block for the synthesis of new materials with unique properties. Overall, the study of methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate has the potential to lead to the development of new drugs, herbicides, and materials with unique properties.
Scientific Research Applications
Methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate has shown great potential in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agricultural chemistry, methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate has been studied for its potential as a herbicide. It has been shown to be effective against a wide range of weeds and has low toxicity to non-target organisms. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4/c1-15-5(14)3-2-4-10-8(13-16-4)6-7(9)12-17-11-6/h2-3H2,1H3,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXNAHCKEOOEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)C2=NON=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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